molecular formula C13H16Cl2N2O B1445785 8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride CAS No. 1864060-43-4

8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride

Cat. No. B1445785
M. Wt: 287.18 g/mol
InChI Key: DZAHAMROWPEBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride (8-AMQD) is a synthetic organic compound used in scientific research and lab experiments. It has a broad range of applications in biochemistry, physiology, and medicine. 8-AMQD is a versatile reagent that can be used to catalyze a variety of reactions, including those involving the transfer of organic and inorganic molecules. 8-AMQD is also a valuable tool for studying the mechanism of action of various drugs and for developing new therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

A number of studies have reported on the synthesis and detailed characterization of quinoline derivatives, including those involving azetidinone. These compounds have been synthesized and analyzed using various spectroscopic and analytical methods to confirm their structure and potential biological activities. For instance, Desai and Dodiya (2014) synthesized and characterized a series of quinoline derivatives for antimicrobial screening against various bacterial and fungal strains, indicating the broad interest in these compounds for potential therapeutic uses (Desai & Dodiya, 2014).

Antimicrobial Activities

Quinoline derivatives, including those with azetidinone moieties, have shown promising antimicrobial properties. Research has focused on evaluating these compounds against a range of microbial strains to identify potential new treatments for infections. For example, Nayak, Shrivastava, and Singhai (2016) explored the synthesis and biological evaluation of azetidin-2-one fused quinoline analogues, finding some compounds exhibited significant antimicrobial activity (Nayak, Shrivastava, & Singhai, 2016).

Potential as Antituberculosis Agents

Beyond antimicrobial efficacy, some studies have investigated the potential of quinoline-based compounds in treating tuberculosis. Mistry and Jauhari (2013) synthesized azetidinone and thiazolidinone analogues based on the quinoline nucleus, evaluating their activity against Mycobacterium tuberculosis. The study highlighted the potential of these compounds as antituberculosis agents, showcasing the diverse therapeutic possibilities of quinoline derivatives (Mistry & Jauhari, 2013).

properties

IUPAC Name

8-(azetidin-3-yloxy)-2-methylquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11;;/h2-6,11,14H,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAHAMROWPEBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3CNC3)C=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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